

# An In-depth Technical Guide to Triethyl Orthoacetate: Chemical Structure and Reactivity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Triethyl orthoacetate

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## Abstract

**Triethyl orthoacetate**, systematically named 1,1,1-triethoxyethane, is a versatile organic compound with significant applications in synthetic chemistry. As an orthoester of acetic acid, its unique structure, characterized by a central carbon atom bonded to a methyl group and three ethoxy groups, imparts distinct reactivity. This guide provides a comprehensive overview of the chemical structure and reactivity of **triethyl orthoacetate**, with a focus on its utility in key organic transformations. This document details its physical and chemical properties, explores its primary reactions—including hydrolysis and the Johnson-Claisen rearrangement—and furnishes detailed experimental protocols for these transformations. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## Chemical Structure and Identification

**Triethyl orthoacetate** is an organic compound with the molecular formula  $C_8H_{18}O_3$ .<sup>[1]</sup> Its structure features a central quaternary carbon atom bonded to one methyl group and three ethoxy groups. This arrangement is responsible for its characteristic reactivity as an orthoester.

The IUPAC name for this compound is 1,1,1-triethoxyethane.<sup>[1]</sup> It is also commonly referred to as ethyl orthoacetate. The key identifiers for **triethyl orthoacetate** are summarized in the table below.

Identifier	Value
IUPAC Name	1,1,1-triethoxyethane
CAS Number	78-39-7
Molecular Formula	C <sub>8</sub> H <sub>18</sub> O <sub>3</sub>
Molecular Weight	162.23 g/mol [1]
SMILES	CCOC(C)(OCC)OCC
InChI Key	NDQXKKFRNOPRDW-UHFFFAOYSA-N

## Physicochemical Properties

**Triethyl orthoacetate** is a colorless to pale yellow liquid with a pleasant, fruity odor.[2] It is soluble in many organic solvents such as chloroform and ethyl acetate, and slightly soluble in water.[3] A summary of its key physical properties is provided in the table below.

Property	Value	Reference
Appearance	Clear colorless to pale yellow liquid	--INVALID-LINK--
Boiling Point	142 °C	[4]
Density	0.885 g/mL at 25 °C	[4][5]
Refractive Index	1.396 at 20 °C	[5]
Flash Point	36 °C	[6]
Solubility	Soluble in chloroform, ethyl acetate; slightly soluble in water	[3]

## Reactivity and Key Transformations

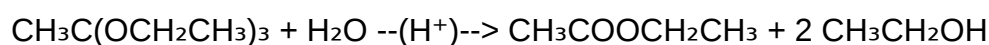
The reactivity of **triethyl orthoacetate** is dominated by the presence of the orthoester functional group. This group is susceptible to hydrolysis under acidic conditions and can

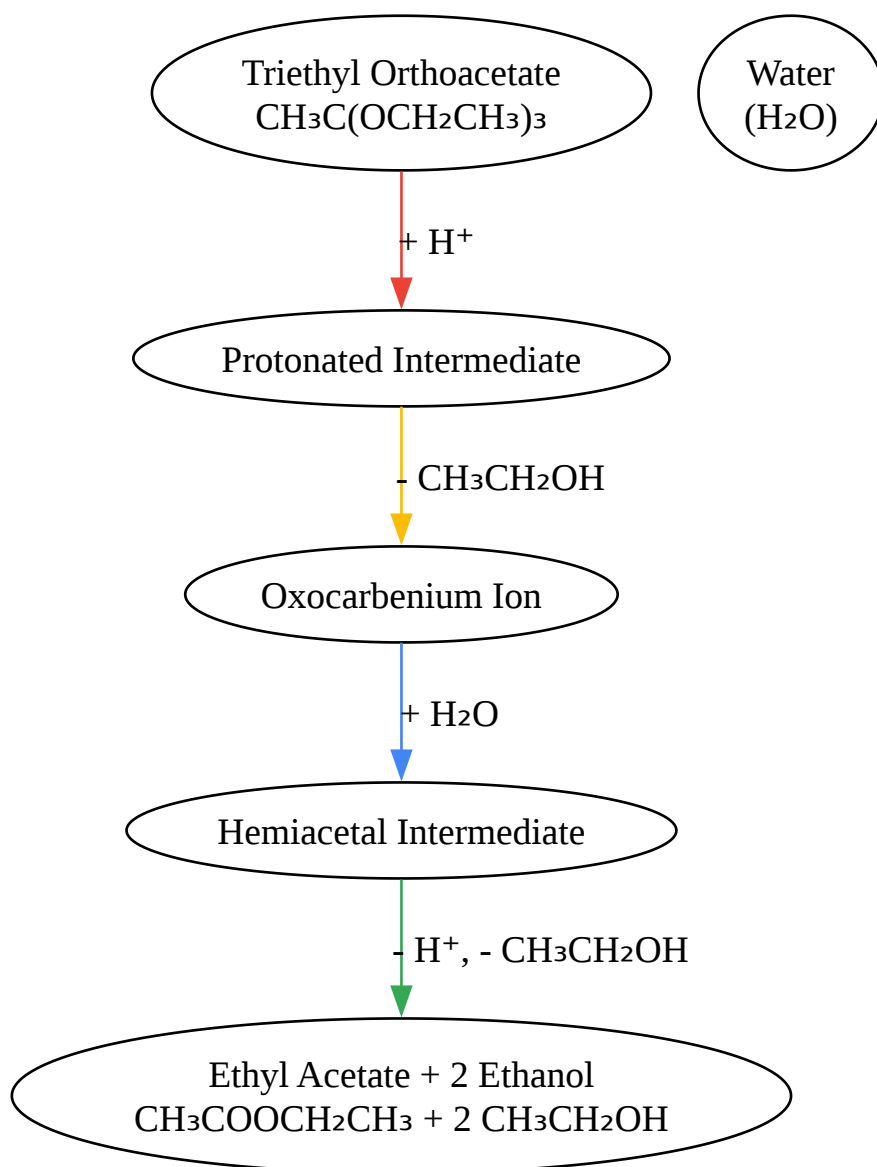
participate in a variety of carbon-carbon bond-forming reactions.

## Hydrolysis

Orthoesters, including **triethyl orthoacetate**, are readily hydrolyzed in the presence of acid to yield an ester and two equivalents of alcohol. The reaction proceeds via a protonated intermediate, which then eliminates ethanol to form a resonance-stabilized oxocarbenium ion. This ion is subsequently attacked by water to form a hemiacetal, which then breaks down to the final ester and alcohol products.

The overall reaction is as follows:





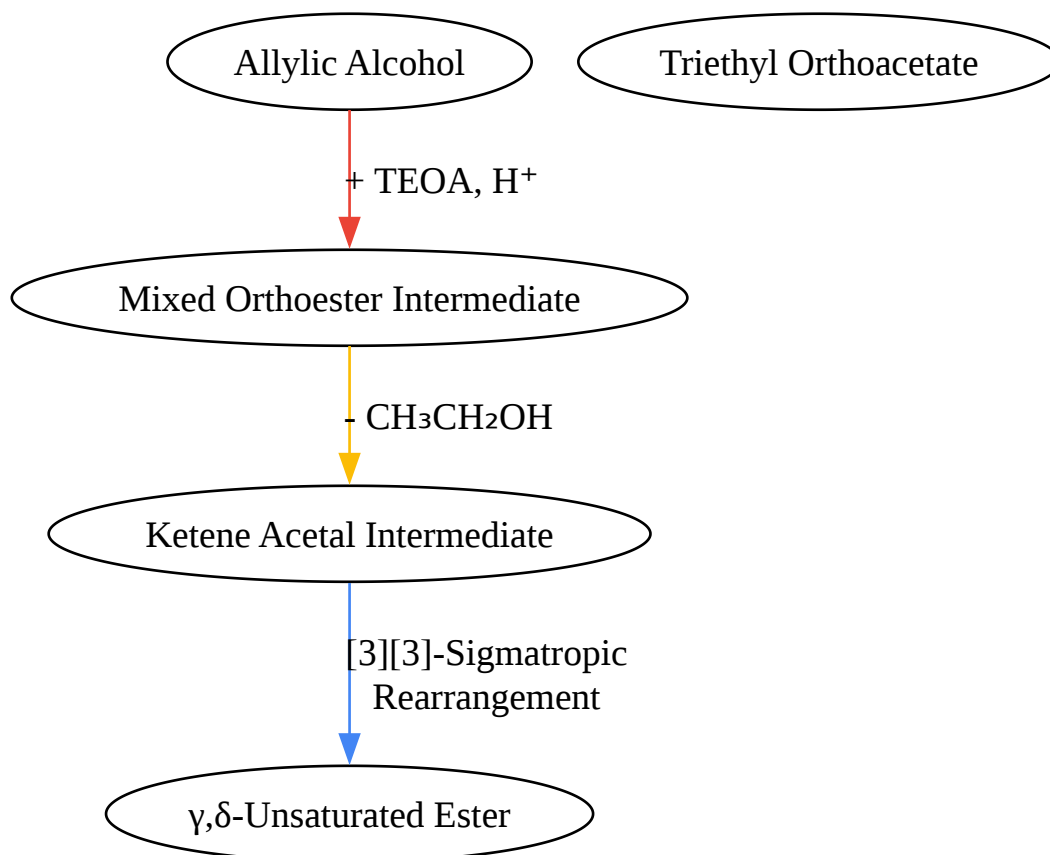
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## Johnson-Claisen Rearrangement

A cornerstone of its synthetic utility, **triethyl orthoacetate** is a key reagent in the Johnson-Claisen rearrangement. This reaction facilitates the stereoselective formation of  $\gamma,\delta$ -unsaturated esters from allylic alcohols. The rearrangement proceeds by heating the allylic alcohol with an excess of **triethyl orthoacetate** in the presence of a catalytic amount of a weak acid, such as propionic acid.

The reaction is initiated by the acid-catalyzed exchange of one of the ethoxy groups of the orthoester with the allylic alcohol. Subsequent elimination of ethanol generates a ketene acetal

intermediate, which then undergoes a [3][3]-sigmatropic rearrangement to form the  $\gamma,\delta$ -unsaturated ester. This reaction is a powerful tool for carbon-carbon bond formation and has been widely applied in the synthesis of natural products and other complex organic molecules.



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## Use as a Protecting Group and in Heterocycle Synthesis

**Triethyl orthoacetate** serves as an effective protecting group for carboxylic acids and alcohols.[2] It is also utilized as a building block in the synthesis of various heterocyclic compounds. Furthermore, it plays a role in the concurrent esterification and N-acetylation of amino acids.[4]

## Experimental Protocols

### Johnson-Claisen Rearrangement of 3-Methyl-2-buten-1-ol

This protocol describes the synthesis of ethyl 5-methyl-4-hexenoate from 3-methyl-2-buten-1-ol and **triethyl orthoacetate**.<sup>[6]</sup>

Materials:

- 3-Methyl-2-buten-1-ol (prenol)
- **Triethyl orthoacetate**
- Propionic acid
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-buten-1-ol (1.0 equivalent).
- Add a significant excess of **triethyl orthoacetate** (5.0 - 10.0 equivalents).
- Add a catalytic amount of propionic acid (0.1 - 0.3 equivalents).
- Heat the reaction mixture to reflux (typically 110-140 °C) with vigorous stirring.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the excess **triethyl orthoacetate** and any solvent under reduced pressure.
- The crude product can be purified by distillation or column chromatography.

## Concurrent Esterification and N-Acetylation of L-Proline

This protocol outlines the synthesis of N-acetyl proline ethyl ester using **triethyl orthoacetate**.  
[\[4\]](#)

Materials:

- L-proline
- **Triethyl orthoacetate**
- Toluene
- Reaction vessel with a reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle

Procedure:

- In a suitable reaction vessel, combine L-proline (1.0 equivalent) and **triethyl orthoacetate** (1.0 equivalent) in toluene.
- Heat the mixture to reflux under a nitrogen atmosphere.
- Maintain the reflux for a period sufficient to drive the reaction to completion (e.g., 24 hours).
- After cooling to room temperature, remove the toluene under reduced pressure.
- The resulting residue can be purified by dissolving it in a suitable solvent like chloroform and filtering through a short column of silica gel.
- Remove the solvent in vacuo to afford the N-acetyl proline ethyl ester.

## Conclusion

**Triethyl orthoacetate** is a valuable and versatile reagent in organic synthesis. Its unique chemical structure allows for a range of important transformations, most notably the Johnson-

Claisen rearrangement for the stereoselective synthesis of  $\gamma,\delta$ -unsaturated esters. Its utility as a protecting group and in the functionalization of amino acids further underscores its importance in the synthesis of complex molecules relevant to the pharmaceutical and other chemical industries. The detailed protocols provided in this guide offer a practical resource for the application of **triethyl orthoacetate** in a laboratory setting. A thorough understanding of its properties and reactivity is essential for its effective utilization in modern organic synthesis.

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